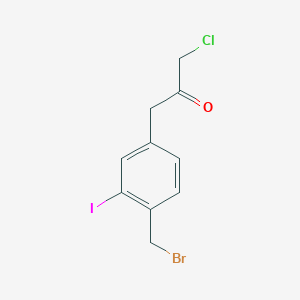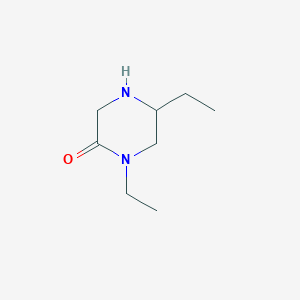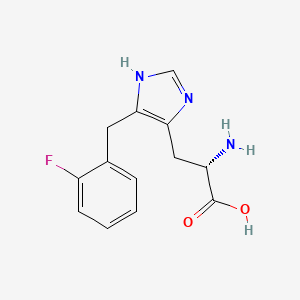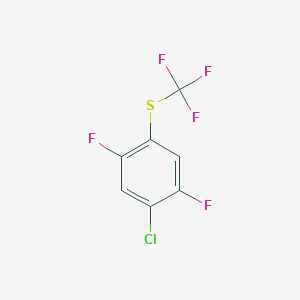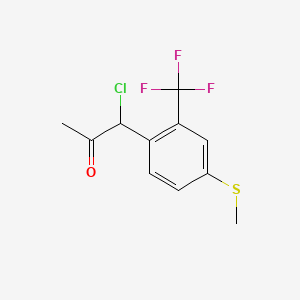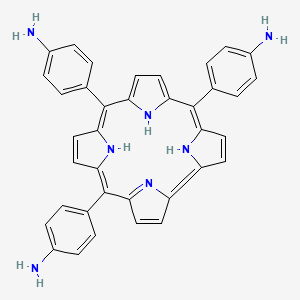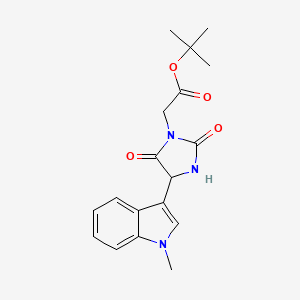
tert-Butyl 2-(4-(1-methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-(1-methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetate is a synthetic organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(4-(1-methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl 2-(4-(1-methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(4-(1-methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studying biological processes.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-(1-methyl-1H-indol-3
Eigenschaften
Molekularformel |
C18H21N3O4 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
tert-butyl 2-[4-(1-methylindol-3-yl)-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-14(22)10-21-16(23)15(19-17(21)24)12-9-20(4)13-8-6-5-7-11(12)13/h5-9,15H,10H2,1-4H3,(H,19,24) |
InChI-Schlüssel |
WIRAJIPQIUCDIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CN(C3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


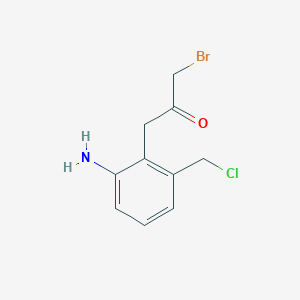

![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
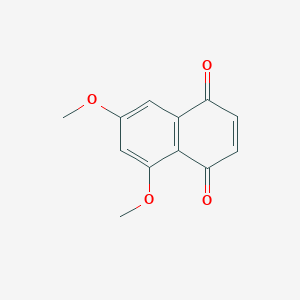
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
